Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III)
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Overview
Description
Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III): is a phosphorescent iridium complex widely used in organic light-emitting diodes (OLEDs). This compound is known for its high efficiency and stability, making it a valuable material in the field of organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III) involves the coordination of 2-methyldibenzo[f,h]quinoxaline ligands with an iridium metal center. The reaction typically occurs in the presence of acetylacetonate, which acts as a chelating agent. The formation of Ir-N and Ir-C bonds is crucial in this process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. Sublimation is often used to purify the final product, achieving a purity level of over 99% .
Chemical Reactions Analysis
Types of Reactions: Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III) primarily undergoes coordination reactions due to the presence of the iridium metal center. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Can occur in the presence of ligands that can replace the existing ligands around the iridium center.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iridium oxides, while reduction can yield iridium hydrides .
Scientific Research Applications
Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III) involves the coordination of the 2-methyldibenzo[f,h]quinoxaline ligands with the iridium metal center. This coordination facilitates the transfer of energy, leading to phosphorescence. The compound’s phosphorescent properties are attributed to the efficient intersystem crossing from the singlet to the triplet state, followed by radiative decay .
Comparison with Similar Compounds
Tris(2-phenylpyridine) iridium (III): Another widely used phosphorescent emitter in OLEDs, known for its green emission.
Iridium (III) bis(4,6-difluorophenyl)pyridinato-N,C2’ (picolinate): Known for its blue emission and high efficiency.
Uniqueness: Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III) is unique due to its orange-red emission, making it suitable for applications requiring this specific color range. Its high stability and efficiency also set it apart from other iridium complexes .
Properties
Molecular Formula |
C22H21IrN2O2- |
---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide;(Z)-pent-2-ene-2,4-diol |
InChI |
InChI=1S/C17H11N2.C5H10O2.Ir/c1-11-10-18-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)17(16)19-11;1-4(6)3-5(2)7;/h2-7,9-10H,1H3;3-4,6-7H,1-2H3;/q-1;;/b;5-3-; |
InChI Key |
COKIEXNPEXWYFG-FMFSYIAASA-N |
Isomeric SMILES |
CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC(/C=C(/C)\O)O.[Ir] |
Canonical SMILES |
CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC(C=C(C)O)O.[Ir] |
Origin of Product |
United States |
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